molecular formula C19H20N2O3 B1670872 Dolasetron CAS No. 115956-12-2

Dolasetron

Cat. No.: B1670872
CAS No.: 115956-12-2
M. Wt: 324.4 g/mol
InChI Key: UKTAZPQNNNJVKR-UDXKHGJESA-N
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Mechanism of Action

Target of Action

Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the serotonin 5-HT3 receptors located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone of the area postrema .

Mode of Action

This compound works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . It is thought that chemotherapeutic agents produce nausea and vomiting by releasing serotonin from the enterochromaffin cells of the small intestine, and that the released serotonin then activates 5-HT3 receptors located on vagal efferents to initiate the vomiting reflex .

Biochemical Pathways

The main biochemical pathway affected by this compound is the serotonin signaling pathway. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors and initiating the vomiting reflex .

Pharmacokinetics

This compound is well absorbed after oral administration, although it is rarely detected in plasma due to rapid and complete metabolism to its active metabolite, hydrothis compound . The apparent absolute bioavailability of oral this compound, determined by hydrothis compound concentrations, is approximately 75% . This compound is broken down by the liver’s cytochrome P450 system and has little effect on the metabolism of other drugs broken down by this system .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative procedures . By blocking the 5-HT3 receptors, this compound prevents the initiation of the vomiting reflex, thereby reducing the occurrence of nausea and vomiting .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s overall health status, the presence of other medications, and individual differences in metabolism. Furthermore, this compound’s stability can be affected by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Dolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . The drug is rapidly converted in vivo into its major active metabolite, hydrothis compound, which is largely responsible for its pharmacological activity .

Cellular Effects

This compound’s primary cellular effect is the prevention of nausea and vomiting. It achieves this by blocking the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . This blockade of the serotonin 5-HT3 receptors disrupts the emetic reflex arc, thereby preventing the initiation of the vomiting reflex .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively antagonizing the serotonin 5-HT3 receptors . This prevents serotonin from binding to these receptors and activating the vomiting reflex. The drug’s active metabolite, hydrothis compound, is primarily responsible for this antagonistic action .

Temporal Effects in Laboratory Settings

The effects of this compound are rapid and complete upon administration . The drug is quickly metabolized into hydrothis compound, its active metabolite . The half-life of hydrothis compound is approximately 8.1 hours in adults , indicating its stability and long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, it’s worth noting that 5-HT3 receptor antagonists, the class of drugs to which this compound belongs, are commonly used in veterinary medicine to control vomiting in dogs and cats .

Metabolic Pathways

This compound is metabolized in the liver through rapid reduction by carbonyl reductase to hydrothis compound . Further metabolism occurs via CYP2D6, CYP3A, and flavin monooxygenase . The metabolites are then excreted in the urine and feces .

Transport and Distribution

After administration, this compound is rapidly absorbed and distributed within the body . The distribution of its active metabolite, hydrothis compound, ranges from 5.8 L/kg in adults to 5.9 to 7.4 L/kg in children .

Subcellular Localization

The exact subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound and its active metabolite, hydrothis compound, primarily interact with the 5-HT3 receptors located on the cell surface. These receptors are found both centrally in the brain and peripherally in the gastrointestinal tract .

Preparation Methods

The synthesis of dolasetron involves several steps, starting from the appropriate precursor moleculesThe industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control . Specific details on the reaction conditions and reagents used in the synthesis are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Dolasetron undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major product formed from the oxidation of this compound is hydrothis compound, which is responsible for its pharmacological activity .

Properties

CAS No.

115956-12-2

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1

InChI Key

UKTAZPQNNNJVKR-UDXKHGJESA-N

Isomeric SMILES

C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Appearance

Solid powder

melting_point

278 °C

115956-12-2
115956-13-3

physical_description

Solid

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

2.61e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

vapor_pressure

1.7X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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